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The Voltage-Dependent Anion Channel 1 (VDAC1) has emerged as a critical regulator of

mitochondrial function and a key player in programmed cell death pathways. Its role in

mediating the exchange of ions and metabolites between the mitochondria and the cytosol, and

its involvement in the release of pro-apoptotic factors, makes it a compelling target for

therapeutic intervention in a range of diseases, including cancer and neurodegenerative

disorders. This guide provides an objective comparison of three VDAC1-targeting compounds:

AKOS-22, DIDS, and erastin, focusing on their mechanisms of action, supported by

experimental data.

Overview of VDAC1 Inhibitors
While all three compounds interact with VDAC proteins, they exhibit distinct mechanisms of

action and cellular consequences. AKOS-22 and DIDS are primarily recognized as inhibitors of

VDAC1 oligomerization, a key step in the intrinsic apoptosis pathway. In contrast, erastin is a

well-known inducer of ferroptosis, a form of iron-dependent cell death, with VDAC2 and VDAC3

as its primary mitochondrial targets, alongside its inhibitory effect on the cystine/glutamate

antiporter system Xc-.

Quantitative Performance Comparison
Direct comparative studies quantifying the VDAC1 inhibitory potency of AKOS-22, DIDS, and

erastin under identical experimental conditions are limited due to their differing mechanisms.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15611334?utm_src=pdf-interest
https://www.benchchem.com/product/b15611334?utm_src=pdf-body
https://www.benchchem.com/product/b15611334?utm_src=pdf-body
https://www.benchchem.com/product/b15611334?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


However, available data on their binding affinities and effective concentrations are summarized

below.

Compound
Primary VDAC
Isoform
Target(s)

Mechanism of
Action

Quantitative
Data

Cell Fate
Modulation

AKOS-22 VDAC1
Inhibits VDAC1

oligomerization

Kd = 15.4 µM[1]

~7.5 µM for 50%

inhibition of

VDAC1

oligomerization

and apoptosis[2]

Inhibits

apoptosis[1][3]

DIDS VDAC1

Inhibits VDAC1

oligomerization

and channel

activity

IC50 (cell

viability): - 508

µM (U2OS cells)

[4][5] - 580 µM

(NIH-3T3 cells)

[4][5]

Inhibits

apoptosis[6]

Erastin VDAC2, VDAC3

Induces

ferroptosis by

acting on

VDAC2/3 and

inhibiting system

Xc-

No direct Kd or

IC50 for VDAC

interaction

readily available.

Induces

ferroptosis[7][8]

Detailed Mechanisms of Action and Signaling
Pathways
AKOS-22: A Direct Inhibitor of Apoptosis
AKOS-22 is a potent inhibitor of VDAC1-mediated apoptosis.[1][3] It directly interacts with

VDAC1, preventing the formation of oligomers in the outer mitochondrial membrane.[1][3] This

oligomerization is a critical step for the release of pro-apoptotic proteins like cytochrome c from

the mitochondrial intermembrane space into the cytosol.[2] By inhibiting this process, AKOS-22
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effectively blocks the downstream activation of caspases and the execution of the apoptotic

program.

Apoptotic Stimuli VDAC1 Monomers promotes

VDAC1 Oligomerization Cytochrome c Release Apoptosis
AKOS-22  inhibits
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Mechanism of AKOS-22 in inhibiting apoptosis.

DIDS: An Anion Transport Inhibitor with Anti-Apoptotic
Properties
DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid) is a well-known inhibitor of anion

exchange channels.[6] Its interaction with VDAC1 leads to the inhibition of VDAC1

oligomerization and a reduction in its channel conductance.[6] Similar to AKOS-22, by

preventing the formation of the VDAC1 oligomeric pore, DIDS blocks the release of cytochrome

c and subsequent apoptotic events.[6]
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DIDS inhibits apoptosis by preventing VDAC1 oligomerization.

Erastin: An Inducer of Ferroptosis Targeting VDAC2/3
and System Xc-
Erastin operates through a distinct mechanism of programmed cell death known as ferroptosis.

[7][8] It has a dual mode of action. Firstly, it inhibits the cystine/glutamate antiporter system Xc-,
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leading to depletion of intracellular cysteine and subsequently glutathione (GSH), a key

antioxidant.[8] This impairs the function of glutathione peroxidase 4 (GPX4), an enzyme that

neutralizes lipid peroxides. Secondly, erastin interacts with VDAC2 and VDAC3, altering the

permeability of the outer mitochondrial membrane and increasing the production of reactive

oxygen species (ROS).[7][9] The combination of GSH depletion and increased mitochondrial

ROS leads to iron-dependent lipid peroxidation and ultimately, ferroptotic cell death.
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Erastin induces ferroptosis via dual inhibition of System Xc- and action on VDAC2/3.

Experimental Protocols
VDAC1 Oligomerization Assay
This protocol is used to assess the effect of inhibitors on VDAC1 oligomerization in cultured

cells.

Workflow:

Cell Culture Treatment (Inhibitor/Apoptotic Stimulus) Cell Lysis Chemical Cross-linking (e.g., EGS) SDS-PAGE Western Blot (anti-VDAC1) Analysis of Monomer/Oligomer Bands

Click to download full resolution via product page

Workflow for VDAC1 oligomerization assay.

Detailed Methodology:

Cell Culture and Treatment: Plate cells at a suitable density and culture overnight. Treat cells

with the desired concentrations of the VDAC1 inhibitor (e.g., AKOS-22, DIDS) for a specified

time, with or without an apoptosis-inducing agent.

Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in a suitable buffer to

release cellular proteins.

Chemical Cross-linking: Incubate the cell lysate with a membrane-permeable cross-linker

such as EGS (ethylene glycol bis(succinimidylsuccinate)) to covalently link proteins in close

proximity.[10] The reaction is then quenched.

SDS-PAGE and Western Blotting: Separate the cross-linked proteins by SDS-polyacrylamide

gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

Immunodetection: Probe the membrane with a primary antibody specific for VDAC1, followed

by a horseradish peroxidase (HRP)-conjugated secondary antibody.

Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system. Quantify the intensity of the bands corresponding to VDAC1 monomers,
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dimers, and higher-order oligomers to determine the effect of the inhibitor.

Cytochrome c Release Assay (Apoptosis Detection)
This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a

hallmark of apoptosis.

Workflow:

Cell Treatment Cell Homogenization Subcellular Fractionation (Mitochondria vs. Cytosol) Protein Quantification SDS-PAGE Western Blot (anti-Cytochrome c) Analysis

Click to download full resolution via product page

Workflow for Cytochrome c release assay.

Detailed Methodology:

Cell Treatment and Harvesting: Treat cells with the test compounds as described for the

oligomerization assay. Harvest the cells by centrifugation.

Subcellular Fractionation: Resuspend the cell pellet in a hypotonic buffer to swell the cells.

Homogenize the cells using a Dounce homogenizer. Centrifuge the homogenate at a low

speed to pellet nuclei and unbroken cells. Transfer the supernatant to a new tube and

centrifuge at a higher speed to pellet the mitochondria. The resulting supernatant is the

cytosolic fraction.[11]

Protein Quantification: Determine the protein concentration of both the mitochondrial and

cytosolic fractions using a standard protein assay (e.g., BCA assay).

Western Blotting: Load equal amounts of protein from the mitochondrial and cytosolic

fractions onto an SDS-PAGE gel. Following electrophoresis and transfer, probe the

membrane with an antibody against cytochrome c.[11][12] It is also recommended to probe

for a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., GAPDH) to verify the

purity of the fractions.
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Analysis: The presence of cytochrome c in the cytosolic fraction of treated cells, compared to

untreated controls, indicates apoptosis induction. The absence of cytochrome c in the cytosol

of inhibitor-treated cells demonstrates the anti-apoptotic effect.

Lipid Peroxidation Assay (Ferroptosis Detection)
This protocol uses the fluorescent probe C11-BODIPY(581/591) to detect lipid peroxidation, a

key feature of ferroptosis.

Workflow:

Cell Seeding Treatment (e.g., Erastin) Staining with C11-BODIPY Fluorescence Microscopy or Flow Cytometry Analysis of Green/Red Fluorescence Ratio

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.dovepress.com/the-role-of-erastin-in-ferroptosis-and-its-prospects-in-cancer-therapy-peer-reviewed-fulltext-article-OTT
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.740884/full
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.740884/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3004265/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3004265/
https://bio-protocol.org/exchange/minidetail?id=3683274&type=30
https://www.youtube.com/watch?v=bAB3EcAaDbk
https://www.benchchem.com/product/b15611334#akos-22-versus-other-vdac1-inhibitors-like-dids-and-erastin
https://www.benchchem.com/product/b15611334#akos-22-versus-other-vdac1-inhibitors-like-dids-and-erastin
https://www.benchchem.com/product/b15611334#akos-22-versus-other-vdac1-inhibitors-like-dids-and-erastin
https://www.benchchem.com/product/b15611334#akos-22-versus-other-vdac1-inhibitors-like-dids-and-erastin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15611334?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

